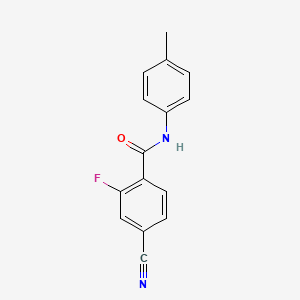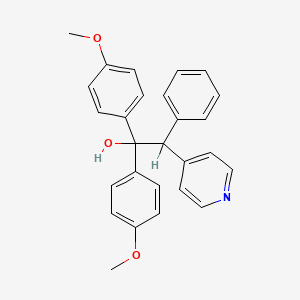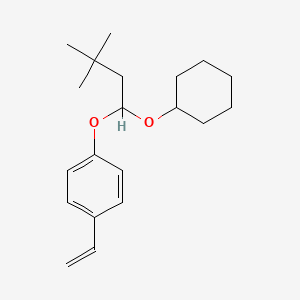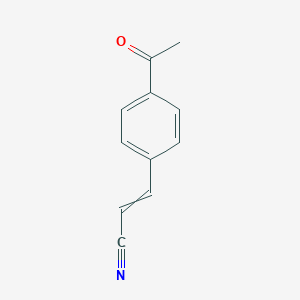
3-(4-Acetylphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)prop-2-enenitrile typically involves the condensation of 4-acetylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions, optimized for large-scale production by adjusting parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Acetylphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Acetylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyl)prop-2-enenitrile
- 3-(4-Chlorophenyl)prop-2-enenitrile
- 3-(4-Methoxyphenyl)prop-2-enenitrile
Uniqueness
3-(4-Acetylphenyl)prop-2-enenitrile is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
77120-12-8 |
|---|---|
Formule moléculaire |
C11H9NO |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
3-(4-acetylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-7H,1H3 |
Clé InChI |
UEMPYFVSMFETOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


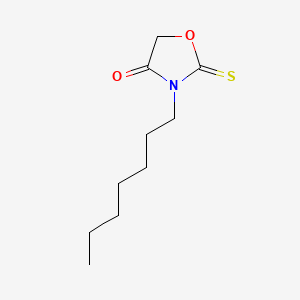
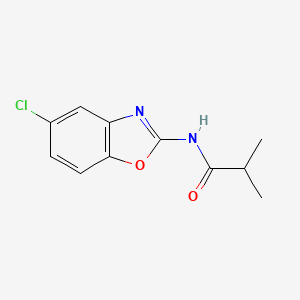
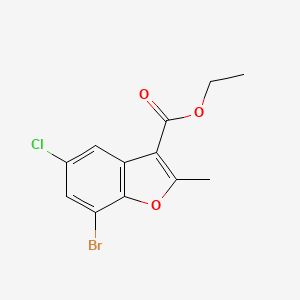
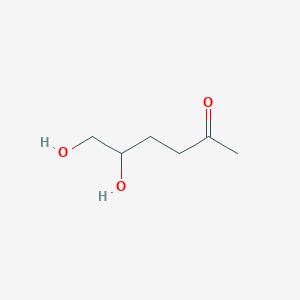
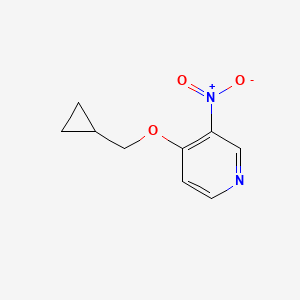
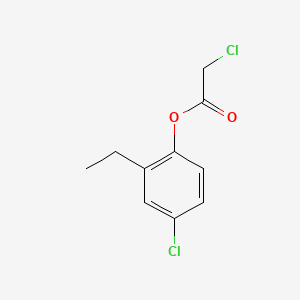
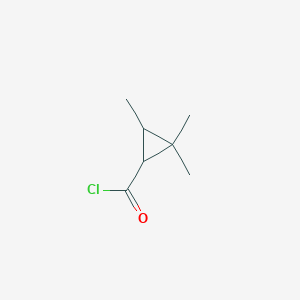
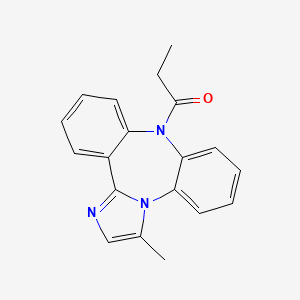
![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
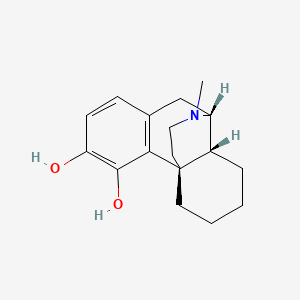
![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
